Kinase Selectivity Profile: MK2-IN-3 vs. PF-3644022 Off-Target Potency Comparison
MK2-IN-3 exhibits a systematically defined selectivity profile across 10 related kinases, with IC50 values quantitatively reported in the primary medicinal chemistry literature [1]. Against MK-3 (a closely related MAPKAP kinase family member), MK2-IN-3 shows IC50 = 0.21 μM, representing a ~25-fold selectivity window relative to MK-2 (8.5 nM). Against MK-5, IC50 = 0.081 μM (~10-fold). Against p38α MAPK, IC50 >100 μM (>11,700-fold selectivity). In contrast, the comparator PF-3644022 (benzothiophene class MK2 inhibitor) exhibits MK3 IC50 = 53 nM, representing only ~10-18× selectivity relative to its MK2 Ki of 3 nM . This divergence in MK3 selectivity (25-fold vs. 10-fold) has functional implications for experimental systems where MK3 co-inhibition may confound MK2-specific phenotype attribution [1].
| Evidence Dimension | Kinase selectivity (MK-3 IC50 as representative off-target) |
|---|---|
| Target Compound Data | MK2-IN-3: MK-2 IC50 = 8.5 nM; MK-3 IC50 = 0.21 μM (210 nM) |
| Comparator Or Baseline | PF-3644022: MK-2 Ki = 3 nM / IC50 = 5.2 nM; MK-3 IC50 = 53 nM |
| Quantified Difference | MK2-IN-3 selectivity ratio (MK-3/MK-2) ≈ 25-fold; PF-3644022 selectivity ratio ≈ 10-18-fold |
| Conditions | Biochemical kinase inhibition assays; MK2-IN-3 data from Anderson et al. 2007; PF-3644022 data from Mourey et al. 2010 |
Why This Matters
Researchers requiring MK2-specific signaling interrogation without MK3 confounding should select MK2-IN-3 over PF-3644022 for enhanced on-target selectivity window.
- [1] Anderson DR, Hegde SG, Reinhard EJ, Gomez L, Vernier WF, Lee L, Liu S, Sambandam A, Snider PA, Masih L. Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). J Med Chem. 2007 May 31;50(11):2647-54. View Source
